methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate
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Overview
Description
Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives are known for their diverse pharmacological activities . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to exhibit their effects through various mechanisms depending on their specific structure and the disease or condition they are designed to treat .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways depending on their specific structure and the disease or condition they are designed to treat .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion can all impact how a compound behaves in the body .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of effects at the molecular and cellular level depending on their specific structure and the disease or condition they are designed to treat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate, the synthetic route may involve the following steps:
Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Carbamate Formation: Reaction of the resulting compound with ethyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
Scientific Research Applications
Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential anticancer and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Thiabendazole: An anthelmintic benzimidazole derivative.
Albendazole: Another anthelmintic benzimidazole with broad-spectrum activity.
Uniqueness
Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
methyl N-[2-(1-methylbenzimidazol-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-15-10-6-4-3-5-9(10)14-11(15)7-8-13-12(16)17-2/h3-6H,7-8H2,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJCXVLLKBKZNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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